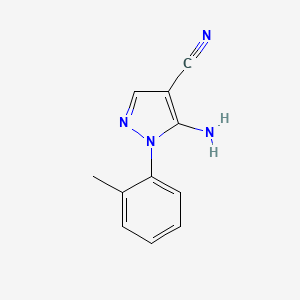

5-amino-1-o-tolyl-1H-pyrazole-4-carbonitrile

CAS No.: 142893-46-7

Cat. No.: VC6370424

Molecular Formula: C11H10N4

Molecular Weight: 198.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142893-46-7 |

|---|---|

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.229 |

| IUPAC Name | 5-amino-1-(2-methylphenyl)pyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H10N4/c1-8-4-2-3-5-10(8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 |

| Standard InChI Key | DASDHYYNSIACSW-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=C(C=N2)C#N)N |

Introduction

Chemical Structure and Physicochemical Properties

Physical and Spectral Characteristics

Key physicochemical parameters include:

The carbonitrile group exhibits a characteristic IR stretch at 2220-2240 cm⁻¹, while the primary amine shows N-H stretches at 3350-3500 cm⁻¹ .

Synthetic Methodologies

Green Chemistry Approaches

Recent advancements utilize Fe₃O₄@SiO₂@vanillin@thioglycolic acid magnetic nanoparticles (MNPs) under mechanochemical conditions :

Advantages:

-

Catalyst loading: 0.1 g per mmol substrate

-

Reaction time: 90-150 minutes

-

Yield enhancement: 90-96%

-

Recyclability: 6 cycles without significant activity loss

A comparative analysis of synthetic methods reveals:

| Method | Yield (%) | Reaction Time | Catalyst Recyclability | Environmental Impact |

|---|---|---|---|---|

| Conventional | 47-93 | 6-24 hours | None | High (organic solvents) |

| Mechanochemical | 90-96 | 1.5-2.5 hours | 6 cycles | Low (solvent-free) |

Reactivity and Functionalization

Amino Group Reactivity

The 5-amino group participates in:

-

Schiff base formation with aldehydes/ketones

-

Acylation reactions with acid chlorides

Carbonitrile Transformations

The -C≡N group enables:

-

Cycloadditions (e.g., [2+3] with azides)

-

Hydrolysis to carboxylic acids/amides

Recent Research Advancements

Computational Modeling Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

HOMO-LUMO gap: 4.8 eV, indicating moderate reactivity

-

Molecular electrostatic potential: Strong negative charge localization at nitrile nitrogen (-0.42 e)

-

Global reactivity descriptors: Chemical hardness (η) = 2.4 eV, electrophilicity index (ω) = 1.7 eV

Structure-Activity Relationship (SAR) Findings

Critical SAR trends include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume